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Compound of Interest

2-Methyl-1,2,6-thiadiazinane 1,1-
Compound Name: o
dioxide

Cat. No.: B162290

For Researchers, Scientists, and Drug Development Professionals

The thiadiazine 1,1-dioxide scaffold has emerged as a privileged structure in medicinal
chemistry, demonstrating a wide array of biological activities. This technical guide provides an
in-depth overview of the current research, focusing on the anticancer, antimicrobial, anti-HIV,
neuroprotective, and potassium channel modulating properties of these novel compounds. The
information presented herein is intended to serve as a valuable resource for researchers
engaged in the discovery and development of new therapeutic agents.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazine 1,1-dioxides as potent anticancer
agents. These compounds have been shown to exhibit cytotoxic effects against various cancer
cell lines, with some derivatives demonstrating promising inhibitory activity against key kinases
involved in cancer progression.

Quantitative Anticancer Activity Data
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Compound Class Cancer Cell Line IC50 (pM) Reference

Bladder, Prostate,
Anilinothiadiazinones Pancreatic, Breast, Low single-digit uM [1]

Chordoma, Lung

Fused[2][3] )
Guanine
[4]thiadiazine 1,1- ) Ki=200 uM [5]
o aminohydrolase
dioxides

Phenyl- and naphthyl-
substituted Leukemia cells

thiazinediones

Experimental Protocols

MTT Assay for Cytotoxicity

The anti-proliferative activity of novel thiadiazine 1,1-dioxides can be determined using the 3-
(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000
cells/well and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The cells are then treated with various concentrations of the test
compounds (typically ranging from 0.01 to 100 uM) and incubated for a further 48-72 hours.

MTT Addition: After the incubation period, the medium is replaced with fresh medium
containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are
dissolved in dimethyl sulfoxide (DMSO).

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate
reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth,
is then calculated from the dose-response curve.

Signaling Pathway

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.mdpi.com/1420-3049/26/19/5911
https://pmc.ncbi.nlm.nih.gov/articles/PMC7236266/
https://pubmed.ncbi.nlm.nih.gov/32435415/
https://www.mdpi.com/1424-8247/18/9/1348
https://pubmed.ncbi.nlm.nih.gov/490539/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Kinase Promotes

Inhibition

Thiadiazine_1_1_dioxide

Inhibits Cancer_Cell_Proliferation

Induces

Apoptosis

Click to download full resolution via product page

Caption: Inhibition of kinases by thiadiazine 1,1-dioxides can lead to the induction of apoptosis
and a reduction in cancer cell proliferation.

Antimicrobial Activity

Thiadiazine 1,1-dioxides have also demonstrated notable activity against a range of bacterial
and fungal pathogens. Their mechanism of action is an area of active investigation, with
potential for the development of new classes of antimicrobial agents.

: o imicrobial Activi

Compound Class Microorganism MIC (pg/mL) Reference

Staphylococcus

aureus, Bacillus

Pyrazolyl 1,3,4- subtilis, Klebsiella
o ) 29-125 [6][7]
thiadiazines pneumoniae,
Escherichia coli,
Aspergillus niger
4-hydroxy-N'-
(benzylidene)-2H-
benzo[e][2][3]thiazine-  Various bacteria - [8]
3-carbohydrazide 1,1-
dioxides

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
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The MIC of novel thiadiazine 1,1-dioxides against various microbial strains can be determined
using the broth microdilution method according to the Clinical and Laboratory Standards
Institute (CLSI) guidelines.

o Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a
suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

o Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well
microtiter plate.

 Inoculation: Each well is inoculated with the standardized microbial suspension.

 Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria,
35°C for fungi) for 18-24 hours.

o MIC Determination: The MIC is determined as the lowest concentration of the compound that
completely inhibits visible growth of the microorganism.

Anti-HIV Activity

Certain derivatives of thiadiazine 1,1-dioxides have been identified as potent inhibitors of the
human immunodeficiency virus (HIV). These compounds often act as non-nucleoside reverse
transcriptase inhibitors (NNRTISs).[9]

Quantitative Anti-HIV Activity Data

Compound Class HIV Strain EC50 (pM) Reference

1,1,3-trioxo-2H,4H-
thieno[3,4-€e][2][3] HIV-1 (1lIB) - [9]
[10]thiadiazines

8-chloro-2,3-

dihydroimidazo[1,2-b]

[21[3] HIV-1 0.09 [11]
[10]benzodithiazine

5,5-dioxides
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Experimental Protocols
Anti-HIV Assay in MT-4 Cells

The anti-HIV activity of thiadiazine 1,1-dioxides can be evaluated in MT-4 cells infected with
HIV-1.

e Cell Culture: MT-4 cells are maintained in RPMI 1640 medium supplemented with fetal
bovine serum and antibiotics.

« Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IlIB) at a
multiplicity of infection (MOI) of 0.01.

o Compound Treatment: Immediately after infection, the cells are treated with various
concentrations of the test compounds.

 Incubation: The infected and treated cells are incubated for 5 days at 37°C in a humidified
atmosphere with 5% CO2.

 Viability Assay: The viability of the cells is assessed using a colorimetric assay, such as the
MTT assay, to determine the cytopathic effect of the virus. The EC50 value, the
concentration of the compound that protects 50% of the cells from virus-induced death, is
then calculated.

Experimental Workflow
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Caption: Workflow for the evaluation of anti-HIV activity of thiadiazine 1,1-dioxides in MT-4
cells.

Neuroprotective Activity in a Model of Huntington's
Disease
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Promisingly, certain thiadiazine 1,1-dioxides have shown efficacy in a cellular model of
Huntington's disease. These compounds are believed to act as agonists of the Hsp70
chaperone, which can reduce the aggregation of mutant huntingtin protein.[2][3]

Experimental Protocols

Cell-Based Model of Huntington's Disease

The neuroprotective effects of thiadiazine 1,1-dioxides can be assessed in a cell-based model
of Huntington's disease, such as PC12 cells expressing a mutant huntingtin fragment with an
expanded polyglutamine tract.

o Cell Culture and Transfection: PC12 cells are cultured and transfected with a vector
expressing the mutant huntingtin protein fused to a fluorescent reporter (e.g., GFP).

o Compound Treatment: The transfected cells are treated with the test compounds for a
specified period.

o Aggregate Formation Analysis: The formation of intracellular protein aggregates is visualized
and quantified using fluorescence microscopy.

o Cell Viability Assay: The effect of the compounds on cell viability in the presence of the
mutant huntingtin protein is determined using an appropriate assay (e.g., CellTiter-Glo).

K-ATP Channel Opening Activity

Thiadiazine 1,1-dioxides have been investigated as openers of ATP-sensitive potassium (K-
ATP) channels.[12] These channels play a crucial role in various physiological processes, and
their modulation has therapeutic potential in conditions such as diabetes and cardiovascular
diseases.[13][14]

Experimental Protocols
Patch-Clamp Electrophysiology
The activity of thiadiazine 1,1-dioxides on K-ATP channels can be directly measured using

patch-clamp electrophysiology on cells expressing these channels (e.g., pancreatic (3-cells or
transfected HEK293 cells).[15]
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Cell Preparation: Cells are prepared for patch-clamp recording.

Whole-Cell Configuration: The whole-cell patch-clamp configuration is established.

Compound Application: The test compound is applied to the cell via the perfusion system.

Current Measurement: The effect of the compound on the K-ATP channel current is recorded
and analyzed. An increase in the outward potassium current indicates channel opening.

Si ling Path
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Caption: Opening of K-ATP channels by thiadiazine 1,1-dioxides leads to potassium efflux,
membrane hyperpolarization, and subsequent inhibition of insulin secretion in pancreatic 3-
cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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